molecular formula C8H14ClNO2 B2920561 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride CAS No. 2287318-53-8

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride

Cat. No.: B2920561
CAS No.: 2287318-53-8
M. Wt: 191.66
InChI Key: CTPMUUPSUUPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information available for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research on compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl, is ongoing due to their interesting biological activities . Future directions may include the development of more efficient synthesis methods and further exploration of their biological activities.

Mechanism of Action

Mode of Action

It is known that the compound belongs to the family of tropane alkaloids , which are known to interact with various receptors and enzymes in the body.

Biochemical Pathways

Tropane alkaloids, to which AT25598 is related, are known to affect a wide array of biological activities . .

Result of Action

Given its structural similarity to tropane alkaloids , it may exhibit a range of biological activities.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMUUPSUUPEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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